![molecular formula C9H11ClIN3O B13935637 4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]morpholine](/img/structure/B13935637.png)
4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]morpholine is a chemical compound with the molecular formula C₉H₁₁ClIN₃O and a molecular weight of 339.561 g/mol This compound features a pyrimidine ring substituted with chlorine and iodomethyl groups, and a morpholine ring attached to the pyrimidine core
Preparation Methods
The synthesis of 4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a pyrimidine derivative, such as 2-chloro-4,6-dimethylpyrimidine.
Morpholine Substitution: The final step involves the substitution of a chlorine atom with a morpholine ring, typically using morpholine and a base under reflux conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]morpholine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodomethyl groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: The pyrimidine ring can participate in coupling reactions, forming complex structures with other aromatic systems.
Scientific Research Applications
4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]morpholine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets. For example, it may inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cell signaling pathways, ultimately affecting cell growth and proliferation . The compound’s ability to modulate these pathways makes it a valuable tool in cancer research and drug development.
Comparison with Similar Compounds
4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]morpholine can be compared with other pyrimidine derivatives, such as:
2-Chloro-4-(iodomethyl)-6-morpholin-4-ylpyrimidine: Similar structure but different substitution pattern.
Pyrazolo[3,4-d]pyrimidine: A fused pyrimidine derivative with different biological activities.
Pyrido[2,3-d]pyrimidine: Another fused pyrimidine with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H11ClIN3O |
|---|---|
Molecular Weight |
339.56 g/mol |
IUPAC Name |
4-[2-chloro-6-(iodomethyl)pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C9H11ClIN3O/c10-9-12-7(6-11)5-8(13-9)14-1-3-15-4-2-14/h5H,1-4,6H2 |
InChI Key |
GFRREZYPJZAHDC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)CI)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


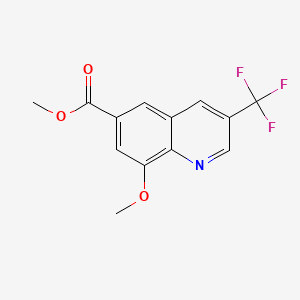
![3-(2-Methoxyethoxy)-2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B13935562.png)
![Benzo[c]isothiazol-6-ol](/img/structure/B13935569.png)
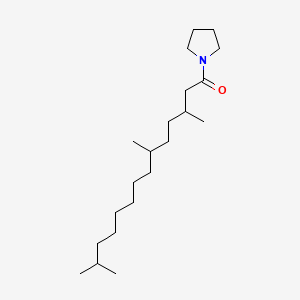
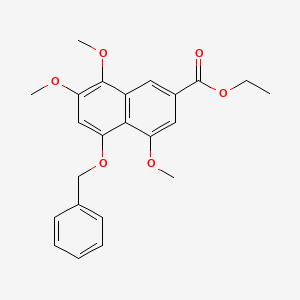
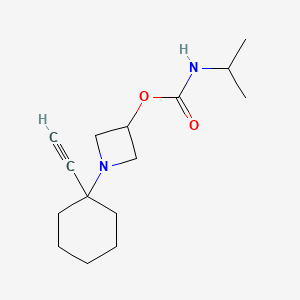
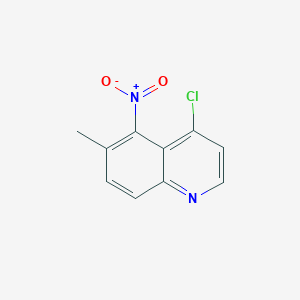
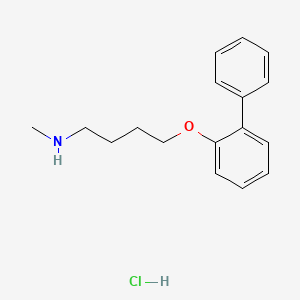
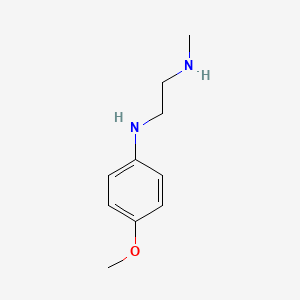
![1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL]ethanone](/img/structure/B13935626.png)
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)nicotinamide](/img/structure/B13935643.png)
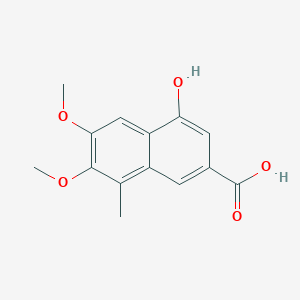
![4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13935654.png)
![3-[5-Methoxy-1-(3-phenoxy-benzenesulfonyl)-1h-indol-3-yl]-propionic acid](/img/structure/B13935655.png)
